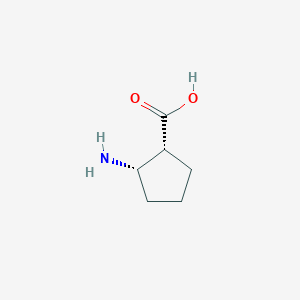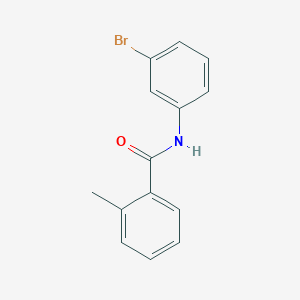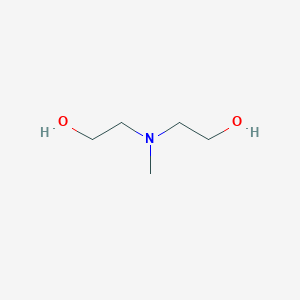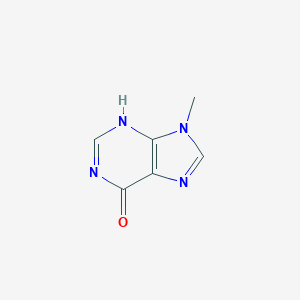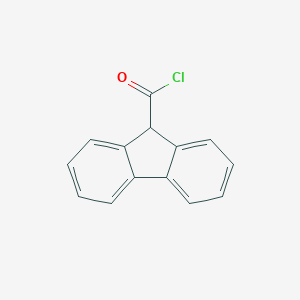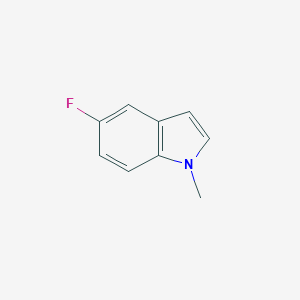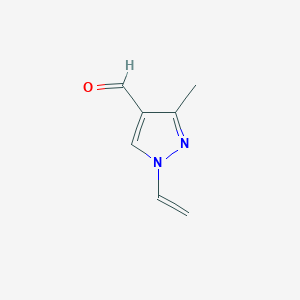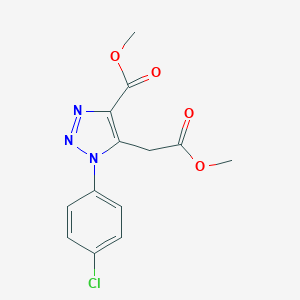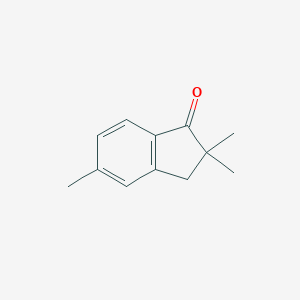
2,2,5-Trimethylindan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylindan-1-one is a chemical compound that belongs to the family of indanones. It is widely used in scientific research, particularly in the field of medicinal chemistry. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethylindan-1-one is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Effets Biochimiques Et Physiologiques
2,2,5-Trimethylindan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2,5-Trimethylindan-1-one in lab experiments is its unique chemical structure, which allows for the development of novel therapeutic agents. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2,2,5-Trimethylindan-1-one. One potential area of research is the development of new therapeutic agents based on its chemical structure. Another area of research is the investigation of its potential as a treatment for various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2,2,5-Trimethylindan-1-one can be achieved through various methods, including the Friedel-Crafts alkylation reaction and the Pd-catalyzed cyclization of 2-(2'-alkenylphenyl)-1,3-dithiolanes. The most common method involves the condensation of 2,3-dimethylphenylacetic acid with acetic anhydride in the presence of sulfuric acid.
Applications De Recherche Scientifique
2,2,5-Trimethylindan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
124688-08-0 |
|---|---|
Nom du produit |
2,2,5-Trimethylindan-1-one |
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2,2,5-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)7-12(2,3)11(10)13/h4-6H,7H2,1-3H3 |
Clé InChI |
LYDRNCBZNRJMPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
Synonymes |
2,3-DIHYDRO-2,2,5-TRIMETHYL-1H-INDEN-1-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)
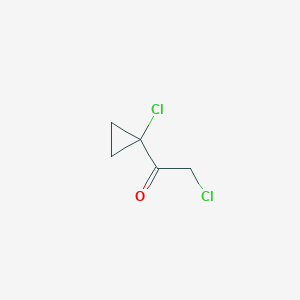

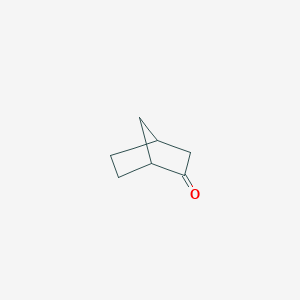
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
